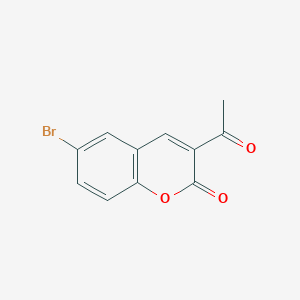

3-Acetyl-6-bromocoumarin

Descripción general

Descripción

3-Acetyl-6-bromocoumarin is a coumarin derivative that has exhibited potent antioxidant activity, demonstrated at a rate of 56% . It is used as an intermediate for organic synthesis .

Synthesis Analysis

The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been recently developed . They are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis

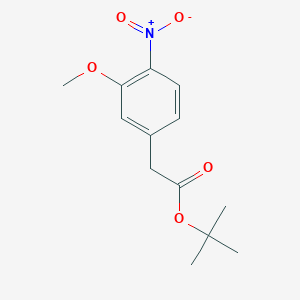

The molecular formula of 3-Acetyl-6-bromocoumarin is C11H7BrO3 . Its average mass is 267.076 Da and its monoisotopic mass is 265.957855 Da .Chemical Reactions Analysis

3-(bromoacetyl)coumarins are used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-6-bromocoumarin include a density of 1.6±0.1 g/cm3, boiling point of 441.3±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 69.9±3.0 kJ/mol, flash point of 220.7±28.7 °C, index of refraction of 1.614, molar refractivity of 56.7±0.3 cm3, and molar volume of 162.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Optoelectronic Properties : 3-Acetyl-6-bromocoumarin (ABRC) shows potential in optoelectronic applications due to its semiconductor behavior, making it useful in devices like diodes and sensors. The optoelectronic parameters, including absorbance band edge, mass extinction coefficient, and optical band gap, have been studied in different solvents and concentrations (Kurt et al., 2019).

Antiviral Activity : Certain benzimidazole-coumarin conjugates, including those derived from 3-Acetyl-6-bromocoumarin, have shown effectiveness against the hepatitis C virus. Two compounds demonstrated significant antiviral activity, suggesting potential for development as therapeutic agents (Hwu et al., 2008).

Vibrational Studies : Infrared and Raman spectroscopic studies of 3-Acetyl-6-bromocoumarin have provided insights into its molecular structure and vibrational characteristics. This information is crucial for understanding the compound's behavior in different applications (Ramoji et al., 2010).

Synthesis for Chemical Libraries : The synthesis of functionalized 3-bromocoumarins, a group including 3-Acetyl-6-bromocoumarin, has been achieved through a one-pot process. This approach is valuable for generating large combinatorial chemical libraries based on the coumarin scaffold, useful in drug discovery and other chemical research (Audisio et al., 2010).

Anticancer Potential : Coumarin derivatives, including 3-Acetyl-6-bromocoumarin, have shown anti-invasive and antimigrative properties in cancer cells, demonstrating potential as novel anticancer agents. Their efficacy in inhibiting tumor growth in vivo has also been observed (Kempen et al., 2003).

Electron Transfer in Antiviral Therapy : Studies on bromocoumarins, including 3-Acetyl-6-bromocoumarin, have explored their role in sensitizing the inactivation of viruses through electron transfer reactions. This research is significant for understanding the antiviral mechanisms of these compounds (Chen et al., 1997).

Nonlinear Optical Properties : A theoretical study of 3-Acetyl-6-Bromocoumarin's nonlinear optical properties revealed its potential in optical applications. The study involved calculating linear polarizability and second hyperpolarizability, indicating its usefulness in advanced optical technologies (Castro et al., 2016).

Bromodomain Targeting in Epigenetics : Research on bromodomains, epigenetic readers of lysine acetylation, includes studies on bromocoumarins like 3-Acetyl-6-bromocoumarin. These compounds are relevant in understanding chromatin structure regulation and developing therapeutic strategies for diseases linked to aberrant acetylation (Filippakopoulos & Knapp, 2014).

Mecanismo De Acción

Target of Action

3-Acetyl-6-bromocoumarin is a derivative of coumarin . Coumarins and their derivatives are pivotal components of many natural products, pharmaceuticals, and synthetic dyes . They have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities . .

Mode of Action

It is known that coumarin derivatives can interact with various biological targets due to their versatile structure .

Biochemical Pathways

3-Acetyl-6-bromocoumarin, as a derivative of coumarin, may affect several biochemical pathways. Coumarin derivatives have been reported to be involved in a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Result of Action

3-Acetyl-6-bromocoumarin has exhibited potent antioxidant activity, demonstrated at a rate of 56% . This suggests that the compound may have a protective effect against oxidative stress in cells.

Safety and Hazards

Direcciones Futuras

3-(bromoacetyl)coumarin derivatives, including 3-Acetyl-6-bromocoumarin, are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus . They also form the basis of numerous chemosensors used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

Propiedades

IUPAC Name |

3-acetyl-6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQYOFLFNKCHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308029 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-6-bromocoumarin | |

CAS RN |

2199-93-1 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 3-Acetyl-6-bromocoumarin?

A1: 3-Acetyl-6-bromocoumarin (molecular formula C11H7BrO3) exhibits a planar coumarin moiety with a slight dihedral angle (6.6°) between the coumarin ring and the acetyl group attached at the C3 position [2]. Spectroscopic data, including IR and NMR (1D and 2D), have been used to characterize the compound and differentiate it from other coumarin derivatives [3].

Q2: What makes 3-Acetyl-6-bromocoumarin potentially suitable for optoelectronic applications?

A2: Research indicates that 3-Acetyl-6-bromocoumarin displays semiconductor behavior, making it a candidate for use in optoelectronic devices. Studies have shown its optical band gap to be within a range suitable for such applications, varying with solvent and concentration. For instance, in DMF and DMSO, the optical band gap was found to be 3.110 eV and 3.092 eV, respectively, at a concentration of 120 µM [1].

Q3: How does the concentration of 3-Acetyl-6-bromocoumarin in solution affect its properties?

A3: Interestingly, increasing the concentration of 3-Acetyl-6-bromocoumarin in solution leads to a decrease in its optical band gap. This effect was observed when the concentration was increased from 27 µM to 23 mM, resulting in a change in the optical band gap from 3.151 eV to 2.823 eV [1]. This characteristic could be potentially exploited for fine-tuning its properties in various applications.

Q4: What computational chemistry methods have been applied to study 3-Acetyl-6-bromocoumarin?

A4: Theoretical studies utilizing computational chemistry methods have provided insights into the properties of 3-Acetyl-6-bromocoumarin. Specifically, simulations and calculations have been employed to investigate its third-order nonlinear optical properties, a crucial aspect for its potential application in optoelectronics [5].

Q5: Have any studies explored the biological activity of 3-Acetyl-6-bromocoumarin?

A5: While 3-Acetyl-6-bromocoumarin itself has not been extensively studied for biological activity, a related derivative, a coumarinyl azo-chalcone incorporating the 3-acetyl-6-bromocoumarin structure (compound 124 in the cited study), showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [3]. This finding suggests that further investigation into the biological effects of 3-Acetyl-6-bromocoumarin and its derivatives could be worthwhile.

Q6: What are the potential future research directions for 3-Acetyl-6-bromocoumarin?

A6: Future research on 3-Acetyl-6-bromocoumarin could focus on several aspects:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)